molecular formula C14H20BF3N2O2 B581417 N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine CAS No. 1257432-06-6

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B581417
CAS No.: 1257432-06-6
M. Wt: 316.131
InChI Key: GKHRMBATCODGTP-UHFFFAOYSA-N
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Description

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C14H20BF3N2O2 and its molecular weight is 316.131. The purity is usually 95%.
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Biological Activity

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula : C14H20BF3N2O2
Molecular Weight : 316.13 g/mol
CAS Number : 1257432-06-6
Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which may contribute to its biological activity.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating its interaction with cellular targets. The dioxaborolane unit can participate in coordination chemistry, potentially influencing enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluating related quinolone-hydantoin hybrids found that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented; however, the structural similarities with other pyridine derivatives suggest potential anticancer properties. For example:

  • Related Research : Pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyCompound TestedKey Findings
Bapna et al. (2022)Trifluoromethylated Quinolone-HydantoinDemonstrated antibacterial activity with MIC values of 50 µg/mL against S. aureus and P. aeruginosa .
MDPI Study (2021)Luteolin DerivativesIdentified structure–activity relationships that enhance biological activity in related compounds .
Sigma-Aldrich DataN-Ethyl DerivativeHighlighted potential applications in drug development due to favorable physicochemical properties .

Properties

IUPAC Name

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BF3N2O2/c1-6-19-11-10(14(16,17)18)7-9(8-20-11)15-21-12(2,3)13(4,5)22-15/h7-8H,6H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHRMBATCODGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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